Enhanced Electrophilicity via Acyl Chloride Moiety
The target compound 2-(3,5-Difluorophenyl)ethanoyl chloride is a superior electrophile for acylation compared to its acid counterpart. The presence of the acid chloride group (-COCl) provides a significantly better leaving group (Cl-) than the hydroxyl (-OH) of the corresponding carboxylic acid. This is a class-level characteristic of acyl chlorides versus carboxylic acids, leading to higher and more predictable yields in amide bond formation under mild conditions without the need for additional coupling reagents .
| Evidence Dimension | Electrophilicity / Acylation Reactivity |
|---|---|
| Target Compound Data | Highly reactive acyl chloride |
| Comparator Or Baseline | 3,5-Difluorophenylacetic acid (CAS 105184-38-1) |
| Quantified Difference | Qualitatively superior leaving group ability; no quantitative yield data for direct comparison found. |
| Conditions | General organic synthesis conditions for amide or ester formation |
Why This Matters
Procuring the acyl chloride saves an in-situ activation step, reducing reaction time and potential side-product formation, thereby improving process efficiency and yield.
